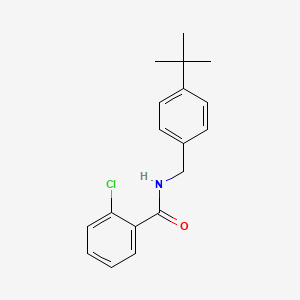

N-(4-tert-butylbenzyl)-2-chlorobenzamide

CAS No.:

Cat. No.: VC10829844

Molecular Formula: C18H20ClNO

Molecular Weight: 301.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H20ClNO |

|---|---|

| Molecular Weight | 301.8 g/mol |

| IUPAC Name | N-[(4-tert-butylphenyl)methyl]-2-chlorobenzamide |

| Standard InChI | InChI=1S/C18H20ClNO/c1-18(2,3)14-10-8-13(9-11-14)12-20-17(21)15-6-4-5-7-16(15)19/h4-11H,12H2,1-3H3,(H,20,21) |

| Standard InChI Key | XVKVUVXGHSLFMC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl |

Introduction

Chemical Identity and Structural Features

N-(4-tert-Butylbenzyl)-2-chlorobenzamide (molecular formula: ) consists of a benzamide core with two key substituents:

-

A 2-chloro group on the benzene ring of the benzamide moiety, which introduces electron-withdrawing effects.

-

A 4-tert-butylbenzyl group attached to the amide nitrogen, contributing steric bulk and lipophilicity.

Key Physicochemical Properties

-

Molecular Weight: 307.82 g/mol (calculated exact mass: 307.1235 g/mol) .

-

LogP: Estimated at ~4.42 , indicating high lipophilicity, which may influence membrane permeability.

-

Topological Polar Surface Area (TPSA): ~41.8 Ų , suggesting moderate solubility in polar solvents.

These properties align with trends observed in similar chlorobenzamide derivatives, such as N-(4-butylphenyl)-2-chlorobenzamide (CAS 303990-19-4), which shares a LogP of 4.42 and a molecular weight of 287.79 g/mol .

Synthetic Methodologies

Amide Coupling Strategies

The synthesis of N-(4-tert-butylbenzyl)-2-chlorobenzamide likely involves a two-step process:

-

Preparation of 2-Chlorobenzoyl Chloride:

Reaction of 2-chlorobenzoic acid with thionyl chloride () or oxalyl chloride () to form the acyl chloride intermediate. -

Amide Formation:

Condensation of 2-chlorobenzoyl chloride with 4-tert-butylbenzylamine in the presence of a base (e.g., triethylamine) to yield the target compound .

A patent describing the synthesis of rebamipide (CN108440409B) provides a relevant analogy. The protocol involves:

-

Toluene as a solvent for amide coupling.

-

Nitrogen atmosphere to prevent oxidation.

-

Sodium bicarbonate washes to remove acidic byproducts.

-

Suction filtration and drying to isolate the product.

Optimization and Yield Considerations

Key parameters influencing yield include:

-

Temperature: Reactions conducted at 85°C achieved higher yields (93%) compared to lower temperatures (32% at 60°C) .

-

Solvent Choice: Toluene is preferred for its ability to dissolve both aromatic reactants and facilitate amide bond formation .

-

Purification: Washing with saturated sodium bicarbonate and methanol removes unreacted starting materials .

Physicochemical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for N-(4-tert-butylbenzyl)-2-chlorobenzamide are unavailable, analogous compounds exhibit characteristic peaks:

-

1H NMR:

-

13C NMR:

Thermal Stability

Differential Scanning Calorimetry (DSC) of similar benzamides reveals melting points ranging from 150–200°C , suggesting moderate thermal stability.

Biological Activity and Structure-Activity Relationships (SAR)

SAR Insights for N-(4-tert-Butylbenzyl)-2-Chlorobenzamide

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume